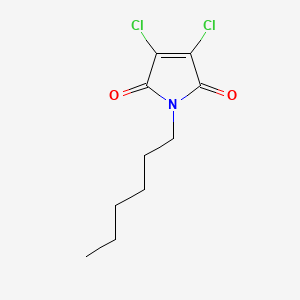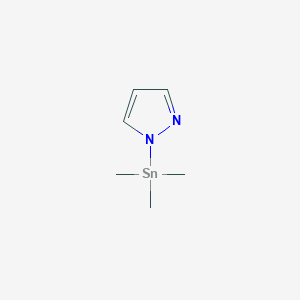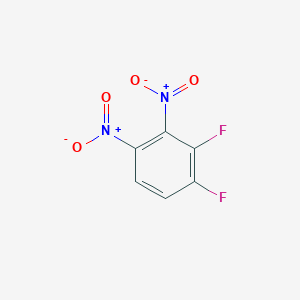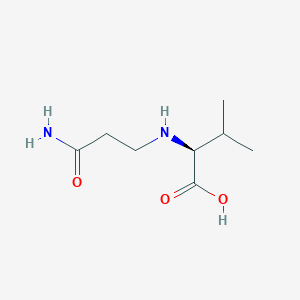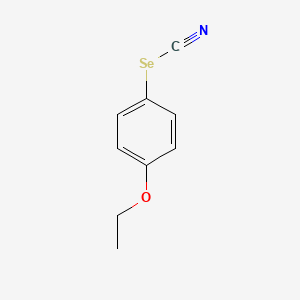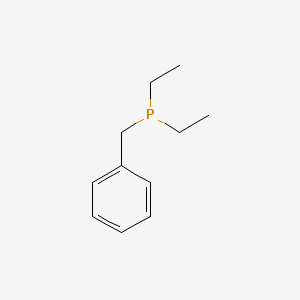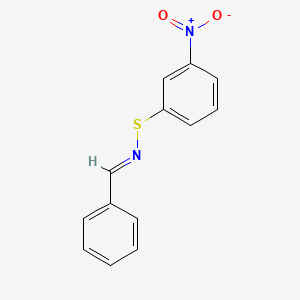![molecular formula C13H10Cl2N2O5S B14663015 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide CAS No. 51765-53-8](/img/structure/B14663015.png)
1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide is an organic compound that features a complex structure with multiple functional groups, including chloro, phenoxy, nitro, and methanesulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxy intermediate.
Nitration: The phenoxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonamide Formation: The final step involves the reaction of the nitrated phenoxy compound with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted sulfonamides.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinone derivatives.
Applications De Recherche Scientifique
1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy and sulfonamide groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
- 1-Chloro-N-[2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl]methanesulfonamide
- 1-Chloro-3-(4-chlorophenoxy)-2-propanol
- 2-(4-phenoxyphenyl)oxirane
Comparison: 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which impart distinct chemical and biological properties. In comparison, similar compounds may lack one or more of these functional groups, leading to differences in reactivity, stability, and biological activity.
Propriétés
Numéro CAS |
51765-53-8 |
|---|---|
Formule moléculaire |
C13H10Cl2N2O5S |
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
1-chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide |
InChI |
InChI=1S/C13H10Cl2N2O5S/c14-8-23(20,21)16-12-6-3-10(17(18)19)7-13(12)22-11-4-1-9(15)2-5-11/h1-7,16H,8H2 |
Clé InChI |
QWWATSPNUGHRKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


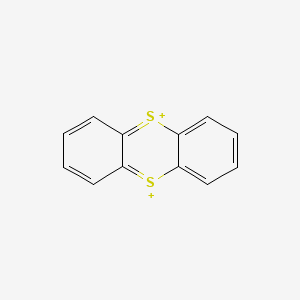

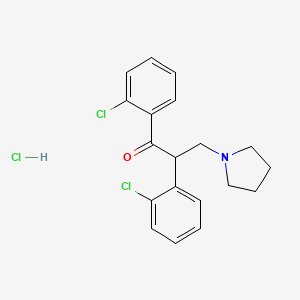
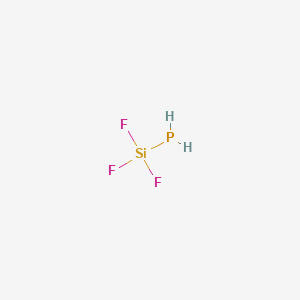
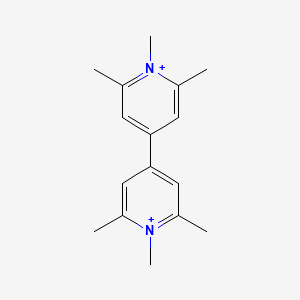
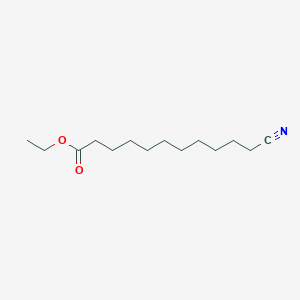
![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
